molecular formula C19H21FN2O2 B5630288 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B5630288
M. Wt: 328.4 g/mol
InChI Key: VBWUQPYMXJYOPW-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its biological activity.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes and receptors. Studies have shown that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and viral replication. It also interacts with certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit bacterial and fungal growth, and reduce viral replication. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the exact mechanisms underlying these effects are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its broad range of biological activity. This compound has been shown to have activity against various types of cancer cells, bacteria, fungi, and viruses. Additionally, it has been studied for its potential use in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for the study of 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine. One of the main areas of research is the development of more efficient synthesis methods to obtain higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Future research should also focus on determining the optimal dosage and safety profile of this compound for clinical use. Finally, there is a need for more studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy.
Conclusion
In conclusion, 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its biological activity, including its anticancer, antibacterial, and antifungal properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.

Synthesis Methods

The synthesis of 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 3-fluorobenzoyl chloride with 3-methoxybenzylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been optimized to obtain high yields of the product.

Scientific Research Applications

1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to possess anticancer, antibacterial, and antifungal properties. This compound has also been shown to have activity against various viral infections, including HIV and influenza. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-7-2-4-15(12-18)14-21-8-10-22(11-9-21)19(23)16-5-3-6-17(20)13-16/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWUQPYMXJYOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone

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